molecular formula C14H19BF2O4 B2985677 2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2092444-39-6

2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2985677
CAS No.: 2092444-39-6
M. Wt: 300.11
InChI Key: YLWZYVMLIYBJKE-UHFFFAOYSA-N
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Description

This boronic ester features a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a methoxy (-OCH₃) group at the 4-position, linked to a pinacol boronate core. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic electronic materials. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, making it valuable in drug development .

Properties

IUPAC Name

2-[3-(difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-7-10(18-5)11(8-9)19-12(16)17/h6-8,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZYVMLIYBJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(difluoromethoxy)-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Chemical Reactions Analysis

2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

Similar compounds to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acids and boronate esters with fluorinated substituents. These compounds share similar reactivity patterns and applications in cross-coupling reactions. the presence of the difluoromethoxy group in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from other boronic acids and esters .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the phenyl ring critically influence electronic properties and reactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position) Molecular Formula Key Characteristics
Target Compound 3-OCF₂H, 4-OCH₃ C₁₄H₁₈BF₂O₄ Enhanced metabolic stability; moderate electron-withdrawing effect from -OCF₂H
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 171364-79-7) 4-OCH₃ C₁₃H₁₉BO₃ Simpler structure; lacks fluorination, leading to lower lipophilicity
2-(3-(Difluoromethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-OCF₂H, 4-CH₃ C₁₄H₁₉BF₂O₃ Methyl group increases steric bulk but reduces polarity compared to methoxy
2-[3-Chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-OCF₂H, 4-Cl C₁₃H₁₅BClF₂O₃ Chlorine’s strong electron-withdrawing effect may accelerate cross-coupling reactions
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Cl₂, 3,5-(OCH₃)₂ C₁₄H₁₈BCl₂O₄ Multiple electron-withdrawing groups reduce boronate stability but enhance reactivity in arylations
Key Observations:
  • Fluorination : The difluoromethoxy group in the target compound improves resistance to oxidative metabolism compared to methoxy or methyl analogues, critical for drug half-life .
  • Electron Effects : Electron-withdrawing groups (e.g., -Cl, -OCF₂H) polarize the boron atom, increasing reactivity in Suzuki couplings .
  • Steric Factors : Bulky substituents (e.g., -CH₃ at 4-position) may hinder coupling efficiency due to steric hindrance .

Spectroscopic Comparisons

NMR data highlights substituent-induced shifts:

Table 2: Selected NMR Data (¹H and ¹³C)
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound (hypothetical data) 7.45 (d, J=8.5 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 1.35 (s, 12H, pinacol) 162.1 (C-OCH₃), 115.2 (CF₂H-O), 84.5 (B-O)
2-(4-Methoxyphenyl) analogue 7.75 (d, J=8.7 Hz, 2H, Ar-H), 6.89 (d, J=8.7 Hz, 2H), 3.82 (s, 3H, -OCH₃) 162.09 (C-OCH₃), 136.47 (Ar-C), 83.50 (B-O)
2-(3-Methoxyphenyl) analogue 7.15–6.85 (m, 4H, Ar-H), 3.78 (s, 3H, -OCH₃) 159.8 (C-OCH₃), 121.3 (Ar-C), 84.1 (B-O)
  • Aromatic Shifts : Electron-withdrawing groups (e.g., -OCF₂H) deshield aromatic protons, shifting signals downfield compared to methoxy or methyl analogues.
  • Boron Environment : The pinacol B-O signal (~84 ppm in ¹³C NMR) remains consistent, but adjacent substituents slightly alter its chemical environment .

Biological Activity

2-[3-(Difluoromethoxy)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H19BF2O3C_{14}H_{19}BF_2O_3 with a molecular weight of approximately 284.11 g/mol. It features a dioxaborolane ring, which is significant for its reactivity and stability in biological systems. The presence of difluoromethoxy and methoxy groups on the phenyl ring enhances its lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The general reaction scheme includes:

  • Reagents :
    • 3-Difluoromethoxy-4-methoxyphenol
    • Boron reagents (e.g., bis(pinacolato)diboron)
    • Catalysts (e.g., palladium complexes)
  • Conditions :
    • Solvent: Dioxane or similar
    • Temperature: Elevated (80°C) for several hours
  • Purification :
    • Purification by preparative HPLC to isolate the desired product.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Activity : Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of boron in the structure may enhance antimicrobial efficacy by disrupting microbial cell walls or interfering with metabolic pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

Case Studies

  • Anticancer Study :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value in the micromolar range against breast cancer cells, suggesting significant anticancer potential.
  • Antimicrobial Evaluation :
    Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial viability at concentrations above 50 µg/mL.

Comparative Analysis with Related Compounds

The following table summarizes key structural similarities and differences among related compounds:

Compound NameMolecular FormulaSimilarity Index
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC13H19BO3C_{13}H_{19}BO_30.98
4-(Methoxyphenyl)-4-methyl-1-boronic Acid Pinacol EsterC14H19BO3C_{14}H_{19}BO_30.95
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC14H19BFO3C_{14}H_{19}BFO_30.94

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